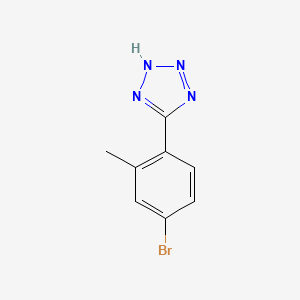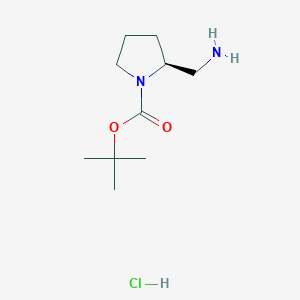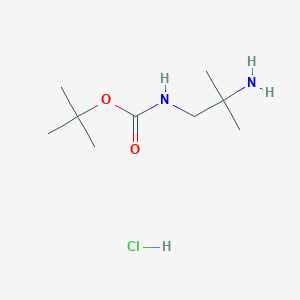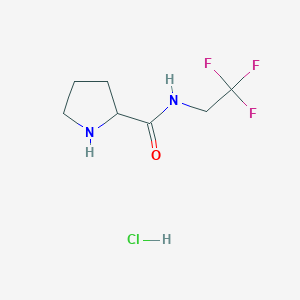
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride
Overview
Description
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound characterized by its trifluoroethyl group attached to a pyrrolidine ring, which is further linked to a carboxamide group and a hydrochloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine-2-carboxylic acid and 2,2,2-trifluoroethanol.
Reaction Steps: The carboxylic acid is first activated, often using reagents like thionyl chloride, to form the corresponding acid chloride.
Amide Formation: The activated acid chloride is then reacted with 2,2,2-trifluoroethanol under controlled conditions to form the amide bond.
Hydrochloride Formation: The final step involves treating the amide with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Processing: The compound is synthesized in batches, with each batch undergoing the same reaction steps.
Purification: Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Scale-Up: Industrial-scale production involves scaling up the batch process, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.
Reduction: Reduction reactions can be performed on the trifluoroethyl group, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductions are typically performed using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrrolidone derivatives.
Reduction Products: Reduced trifluoroethyl derivatives.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)isatin Ketimines: Used in organic synthesis for the formation of complex molecules.
2,2,2-Trifluoroethylamine: A simpler compound with applications in various chemical reactions.
Trifluoroacetic acid: A related compound used as a reagent in organic synthesis.
Uniqueness: N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its combination of the trifluoroethyl group with the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-2-1-3-11-5;/h5,11H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDAIUBBNHEOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
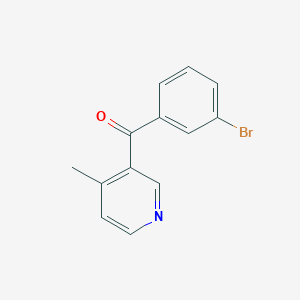
![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)
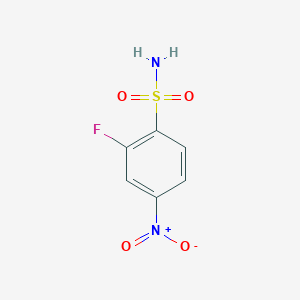
![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)
![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)



